molecular formula C12H18N2OS B13306325 N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B13306325
M. Wt: 238.35 g/mol
InChI Key: SNBXPEBWVBOVTF-UHFFFAOYSA-N
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Description

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide (CAS: 1156349-39-1) is a piperidine-4-carboxamide derivative with a methyl group and a thiophen-3-ylmethyl substituent on the amide nitrogen. Its hydrochloride salt (CAS: 1258651-66-9) has a molecular formula of $ \text{C}{12}\text{H}{19}\text{ClN}_2\text{OS} $ and a molecular weight of 274.81 g/mol . The compound’s structure includes a thiophene ring, a sulfur-containing heterocycle, which may influence its electronic properties and binding interactions in biological systems.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H18N2OS/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11/h4,7,9,11,13H,2-3,5-6,8H2,1H3

InChI Key

SNBXPEBWVBOVTF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids . This process can be carried out under mild conditions using various catalysts and coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Activity :

  • The pyridinyl-pyrimidinyl substituents in Compound 10a () enable dual antiangiogenic and DNA cleavage activities, likely through interactions with kinase domains or DNA .
  • The thiophen-3-ylmethyl group in the target compound may enhance sulfur-mediated interactions (e.g., hydrogen bonding or π-π stacking) compared to pyridine or fluorophenyl groups in other analogs .
  • The trifluoromethyl group in N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide improves metabolic stability and membrane permeability, a feature absent in the target compound .

Synthetic Approaches :

  • The target compound’s synthesis likely involves alkylation of piperidine-4-carboxamide with methyl iodide and thiophen-3-ylmethyl halides, similar to the method used for Compound 26 (ethyl iodide alkylation in dimethylformamide) .
  • In contrast, Compound 10a requires multi-step coupling of pyridinyl-pyrimidinyl moieties, reflecting higher synthetic complexity .

Biological Activity

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant research findings.

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
  • Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties and potential interactions.
  • Carboxamide Functional Group : Enhances solubility and binding affinity to biological targets.

The molecular formula is C12_{12}H16_{16}N2_2OS, with a molecular weight of approximately 274.81 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Preliminary studies suggest that the compound may engage in:

  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acids in target proteins.
  • π-π Interactions : The thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition, which suggests its potential as an antimicrobial agent in therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted with Ki values ranging from 17.87 ± 2.91 to 30.53 ± 4.25 μM .
  • Butyrylcholinesterase (BChE) : Similar inhibitory profiles were observed, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A study conducted on piperidine derivatives highlighted the structure–activity relationship (SAR) of compounds similar to this compound. The findings indicated that modifications to the piperidine structure could significantly affect biological activity, particularly in cholinesterase inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorKi/IC50 Values (μM)Reference
AntimicrobialVarious BacteriaEffective inhibition
AChE InhibitionAcetylcholinesterase17.87 - 30.53
BChE InhibitionButyrylcholinesterase9.08 - 20.02
GST InhibitionGlutathione S-transferase20.06 - 36.86

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